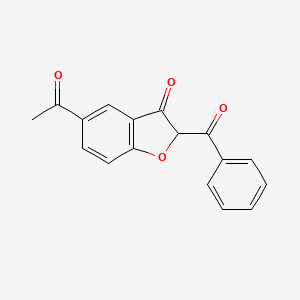

3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-

Description

Significance of Heterocyclic Systems in Contemporary Organic and Medicinal Chemistry

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast array of biologically active molecules and functional materials. longdom.org These cyclic compounds, which contain at least one atom other than carbon within their ring structure, are integral to numerous natural products, including vitamins, hormones, and antibiotics. nveo.org The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. nih.govopenaccessjournals.com

In the realm of medicinal chemistry, heterocyclic scaffolds are of paramount importance, with estimates suggesting that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This prevalence is a testament to their versatility in drug design, where they can be used to modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The diverse therapeutic applications of heterocyclic compounds span a wide range of diseases, including cancer, infectious diseases, and neurological disorders. ijnrd.orgnumberanalytics.com

Prevalence and Diverse Applications of Benzofuranone Derivatives in Chemical Sciences

Among the myriad of heterocyclic systems, the benzofuranone scaffold has garnered significant attention due to its presence in numerous natural and synthetic compounds with a broad spectrum of biological activities. medcraveonline.comnih.gov Benzofuranone derivatives are recognized for their diverse pharmacological properties, including antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities. medcraveonline.comnih.govresearchgate.net

The applications of benzofuranone derivatives extend beyond medicine into materials science and agriculture. They have been investigated as fluorescent sensors, brightening agents, and antioxidants. medcraveonline.com The rich chemistry of the benzofuranone core allows for the synthesis of a wide array of derivatives, making it a valuable building block in the development of new functional molecules. numberanalytics.comrsc.org

Academic Research Context of 3(2H)-Benzofuranone Derivatives as Privileged Scaffolds

In the landscape of academic and industrial research, the 3(2H)-benzofuranone core is considered a "privileged scaffold." nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for the discovery of new therapeutic agents. mdpi.com The ability of the 3(2H)-benzofuranone scaffold to serve as a platform for the design of diverse compound libraries has been demonstrated in various studies. nih.gov

Researchers have exploited the reactivity of the 3(2H)-benzofuranone system to synthesize derivatives with a wide range of substituents, leading to the discovery of potent and selective inhibitors of various enzymes and receptors. researchgate.netnih.gov The ongoing investigation into the synthesis and biological evaluation of novel 3(2H)-benzofuranone derivatives continues to be an active area of research, with the aim of developing new drugs and chemical probes to address unmet medical needs. nih.govunife.it

Structure

2D Structure

3D Structure

Properties

CAS No. |

144153-85-5 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

5-acetyl-2-benzoyl-1-benzofuran-3-one |

InChI |

InChI=1S/C17H12O4/c1-10(18)12-7-8-14-13(9-12)16(20)17(21-14)15(19)11-5-3-2-4-6-11/h2-9,17H,1H3 |

InChI Key |

CFUJMCCMWOHHPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2h Benzofuranone and Its Derivatives

Classical and Modern Synthetic Approaches to the 3(2H)-Benzofuranone Core

The synthesis of the 3(2H)-benzofuranone ring system has evolved significantly from its historical roots. While classical methods laid the groundwork, modern approaches offer greater efficiency, control, and substrate scope. tandfonline.comnih.gov

The formation of the benzofuranone heterocyclic system is predominantly achieved through intramolecular cyclization reactions. A classical and common strategy involves the cyclization of an α-phenoxycarbonyl compound, such as via an intramolecular Friedel-Crafts-type condensation, to construct the five-membered furanoid ring. oregonstate.edu Another long-standing method is the Perkin rearrangement, first reported in 1870, where a 3-halocoumarin undergoes a base-catalyzed ring contraction to yield a benzofuran-2-carboxylic acid, which can be a precursor to the benzofuranone skeleton. nih.govwikipedia.org

More contemporary approaches have introduced milder and more versatile cyclization pathways. Gold-catalyzed cycloisomerization of o-alkynyl phenols in the presence of an oxidant like Selectfluor provides a flexible route to benzofuran-3(2H)-ones. chemistryviews.orgresearchgate.net A notable metal-free alternative involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes. oregonstate.edunih.govacs.org This process proceeds through a cascade of a Diels-Alder cycloaddition, elimination of nitrous acid, and a retro-cycloaddition to form a phenol (B47542) intermediate bearing a tethered ester, which then cyclizes to the target benzofuranone. oregonstate.edu

| Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | Outcome | Reference(s) |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Benzofuran-2-carboxylic acids | nih.govwikipedia.org |

| Gold-Catalyzed Cycloisomerization | o-Alkynyl phenols | Ph₃PAuCl, Selectfluor | 2,2-Disubstituted benzofuran-3(2H)-ones | chemistryviews.orgresearchgate.net |

| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes with ester groups | Lewis Acid (e.g., AlCl₃), Protic Acid (e.g., TFA) | Substituted benzofuran-3(2H)-ones | oregonstate.eduacs.org |

| Intramolecular Condensation | α-Phenoxycarbonyl compounds | Acid/Base catalyst | Substituted benzofuranones | oregonstate.edu |

This table provides a summary of selected cyclization strategies for forming the benzofuranone core.

Achieving regiochemical control is a critical challenge in the synthesis of substituted aromatic heterocycles. In classical Friedel-Crafts-type cyclizations of α-phenoxycarbonyl compounds, the substitution pattern of the final product is often dictated by the steric and electronic properties of the aromatic precursor. oregonstate.edu For instance, if only one ortho position on the phenol ring is available, a single regioisomer is formed; however, when both ortho positions are unsubstituted, mixtures can be common unless a strong steric bias exists. oregonstate.edu

A modern strategy that offers exceptional regiochemical control is the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edunih.govacs.org This method allows for the programmable synthesis of benzofuranones with specific substitution at any position. nih.govacs.org The regioselectivity is locked in during the initial Diels-Alder reaction between the electronically polarized coupling partners, ensuring that the final product's substitution pattern is predictable and avoids the formation of regioisomeric mixtures. oregonstate.edu This approach has been successfully used to create various trisubstituted and disubstituted benzofuranones with complete regioselectivity. oregonstate.edu

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer a highly efficient pathway for generating molecular complexity. A one-pot, three-component synthesis of benzofuran-3(2H)-ones bearing tetrasubstituted carbon stereocenters has been developed utilizing rhodium catalysis. researchgate.net This reaction merges the C-H activation of a salicylaldehyde, the C-C bond cleavage of a cyclopropanol (B106826) (which acts as an alkylating agent), and the incorporation of an alcohol. researchgate.net The process involves a cascade of C-H/C-C bond activation and annulation, highlighting a sophisticated approach to building complex benzofuranone derivatives from simple precursors. researchgate.net

Metal-Catalyzed Transformations in 3(2H)-Benzofuranone Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of the benzofuranone framework through novel bond formations and reaction pathways. nih.govnih.govorganic-chemistry.org

Rhodium catalysts are particularly effective in mediating C-H activation and annulation reactions. mdpi.com Rh(III)-catalyzed redox-neutral annulations of N-phenoxyacetamides with coupling partners like ynones or propargyl alcohols provide access to complex benzofuran-containing structures. researchgate.netnih.gov For example, the reaction with ynones proceeds through successive double C-H bond activations to generate novel indenols bearing a benzofuran (B130515) unit. nih.gov Similarly, reacting N-phenoxyacetamides with propargyl alcohols can lead to benzofuran frameworks in a chemoselective manner controlled by the solvent. researchgate.net These methods often feature mild reaction conditions, broad substrate scope, and high regioselectivity. mdpi.comnih.gov

| Catalyst System | Substrates | Product Type | Key Features | Reference(s) |

| Rh(III) | N-Phenoxyacetamides, Ynones | Indenols with benzofuran unit | Successive double C-H activation | nih.gov |

| Rh(III) | N-Phenoxyacetamides, Propargyl alcohols | Benzofuran frameworks | Solvent-controlled chemoselectivity | researchgate.net |

| Rh(III) | Salicylaldehydes, Cyclopropanols, Alcohols | 2,2-Disubstituted benzofuran-3(2H)-ones | Three-component C-H/C-C activation cascade | researchgate.net |

This table summarizes key rhodium-catalyzed reactions for synthesizing benzofuranone-based systems.

Palladium and nickel catalysts offer powerful and distinct strategies for the synthesis of dihydrobenzofurans (precursors to benzofuranones) and benzofuranones themselves.

Palladium-Catalyzed Approaches: Palladium catalysis is widely used for its reliability and functional group tolerance. nih.gov An efficient method for synthesizing dihydrobenzofurans is the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates. acs.org This reaction is general, regio- and stereoselective, and proceeds through oxidative addition, migratory insertion, and reductive elimination steps. acs.org Another strategy involves the carboalkoxylation of 2-allylphenols with aryl triflates, which rapidly generates a variety of substituted 2,3-dihydrofurans. nih.gov More recently, a palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes has been developed, which benefits from a novel urea (B33335) ligand platform that outperforms traditional phosphine (B1218219) ligands. nih.govacs.org

Nickel-Catalyzed Approaches: Nickel catalysis is gaining prominence as a more economical and sustainable alternative to palladium. nih.gov An efficient nickel-catalyzed method for synthesizing benzofuran derivatives involves the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgthieme.de This reaction demonstrates good tolerance for various functional groups. organic-chemistry.org Another innovative approach is the nickel-catalyzed intramolecular oxidative cyclization of ortho-alkenyl phenols. nih.govnih.gov This method is particularly noteworthy as it uses molecular oxygen (O₂) as the sole, clean oxidant, avoiding the need for stoichiometric or sacrificial chemical oxidants. nih.govnih.gov

Mechanistic Investigations of Metal-Catalyzed Cyclizations in Heterocycle Formation

Metal-catalyzed reactions are pivotal for the construction of the 3(2H)-benzofuranone ring system, offering high efficiency and selectivity. The mechanisms of these transformations are a subject of intensive research, providing insights that enable further methodological development.

Palladium-Catalyzed Cyclizations: Palladium catalysis is a versatile tool for synthesizing benzofuranones. One established method involves the C-H activation of phenylacetic acids followed by intramolecular C-O bond formation. organic-chemistry.org This process is believed to proceed through a Pd(II)/Pd(IV) redox cycle. Another approach is the hydroesterification of alkenylphenols using a palladium catalyst, with phenyl formate (B1220265) acting as a carbon monoxide surrogate to yield various lactones, including benzofuranones. organic-chemistry.org

A dual catalytic system involving both palladium and copper, known as the Sonogashira coupling, can be employed to react iodophenols with terminal alkynes. The resulting intermediate undergoes an intramolecular cyclization to form the benzofuran ring. nih.gov Furthermore, palladium acetate (B1210297) has been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to produce benzoyl-substituted benzofuran heterocycles. nih.gov

Rhodium-Catalyzed Annulation: Rhodium catalysts have been effectively used in the annulation of N-aryloxyacetamides with propiolic acids. This reaction proceeds via C-H functionalization to construct the benzofuran-3(2H)-one scaffold, notably creating a quaternary center at the C2 position. organic-chemistry.org Another rhodium(II)-catalyzed method involves the oxy-alkynylation of acceptor-acceptor carbenes, which provides access to C2-quaternary alkyne-substituted benzofuran-3-ones. The mechanism is thought to involve a tandem sequence of a β-addition, an α-elimination, and a 1,2-shift. organic-chemistry.org

Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly gold(I) complexes, are effective in the cycloisomerization of o-alkynyl phenols to form benzofuran-3(2H)-ones. researchgate.net This transformation represents an atom-economical approach to the heterocyclic core.

Table 1: Overview of Metal-Catalyzed Cyclization Strategies for 3(2H)-Benzofuranone Synthesis

| Catalyst Type | Reaction Type | Starting Materials | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-H Activation / C-O Formation | Phenylacetic acids | Pd(II)/Pd(IV) redox cycle | organic-chemistry.org |

| Palladium (Pd) | Hydroesterification | Alkenylphenols, Phenyl formate | CO surrogate utilization | organic-chemistry.org |

| Rhodium (Rh) | C-H Functionalization / Annulation | N-aryloxyacetamides, Propiolic acids | Creation of C2-quaternary center | organic-chemistry.org |

| Gold (Au) | Cycloisomerization | o-Alkynyl phenols | Atom-economical transformation | researchgate.net |

| Palladium/Copper | Sonogashira Coupling / Cyclization | Iodophenols, Terminal alkynes | Tandem coupling and cyclization | nih.gov |

Sustainable and Green Chemistry Aspects in 3(2H)-Benzofuranone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules like 5-acetyl-2-benzoyl-3(2H)-benzofuranone. nih.gov The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key aspect of green synthesis is the replacement of conventional volatile organic solvents with more environmentally benign alternatives.

Green Solvents: Research has demonstrated the use of Deep Eutectic Solvents (DES) in the palladium-catalyzed aminocarbonylation of aryl iodides, a reaction type that can be adapted for benzofuranone synthesis. researchgate.net DES are biodegradable, have low toxicity, and can often be recycled. In one study, both the catalyst and the DES were reused for four consecutive runs with only a moderate decrease in efficiency. researchgate.net Another greener solvent option is 2-MeTHF, which has been successfully used in the synthesis of α-phenyl benzofuran-3(2H)-one. researchgate.net

Heterogeneous Catalysis: The use of solid-supported, heterogeneous catalysts offers significant advantages in terms of product purification and catalyst recycling. Clays, such as K10 and KSF, have been employed as effective catalysts for the condensation of benzofuran-3(2H)-ones with dicarbonyl compounds. mdpi.com These reactions can be performed under solvent-free conditions, further enhancing their green credentials. The solid nature of the clay catalyst allows for easy separation from the reaction mixture by simple filtration, avoiding complex purification procedures. mdpi.comnih.gov

Minimizing waste and simplifying purification are central tenets of green chemistry that directly address process efficiency and environmental impact.

Solventless Reactions: A significant step towards waste reduction is the elimination of solvents altogether. The condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds has been achieved by adsorbing the reactants onto clay and irradiating the mixture with microwaves without any solvent. mdpi.com This solvent-free approach dramatically reduces the generation of solvent waste.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.net This method provides a rapid and facile route to benzofuran-3(2H)-ones, reducing energy consumption and contributing to a more sustainable process. researchgate.netmdpi.com

Atom Economy: Reactions like the gold-catalyzed cycloisomerization of o-alkynyl phenols are inherently atom-economical, as all the atoms of the starting material are incorporated into the final product, generating minimal to no byproducts. researchgate.net

By combining heterogeneous catalysis with solvent-free or microwave-assisted conditions, the need for cumbersome and waste-generating purification steps like column chromatography can be significantly reduced or eliminated. mdpi.comnih.gov

Table 2: Green Chemistry Approaches in 3(2H)-Benzofuranone Synthesis

| Strategy | Specific Method | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Use of Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, recyclable | researchgate.net |

| Use of 2-MeTHF | Environmentally friendly alternative to traditional solvents | researchgate.net | |

| Heterogeneous Catalysis | Clay (K10, KSF) catalysis | Easy separation, reusability, avoids hazardous acids/bases | mdpi.com |

| Waste Reduction | Solvent-free reactions | Eliminates solvent waste, simplifies workup | mdpi.com |

| Microwave-assisted synthesis | Reduced reaction times, lower energy consumption, higher yields | researchgate.net | |

| Atom-economical reactions | Maximizes incorporation of starting materials into the product | researchgate.net |

Comprehensive Spectroscopic Elucidation of 3 2h Benzofuranone Structures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For a compound with multiple aromatic and carbonyl groups like 5-acetyl-2-benzoyl-3(2H)-benzofuranone, NMR is indispensable.

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons and their neighboring environments in 5-acetyl-2-benzoyl-3(2H)-benzofuranone. The spectrum would be expected to show distinct signals for the protons on the benzofuranone core, the benzoyl substituent, and the acetyl group.

Aromatic Protons: The protons on the disubstituted benzene (B151609) ring of the benzofuranone moiety and the monosubstituted benzoyl group would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The splitting patterns (e.g., doublets, triplets, doublets of doublets) would be crucial for determining their relative positions on the rings.

Methine Proton: The single proton at the C2 position of the benzofuranone ring is expected to be a key singlet, likely shifted downfield due to the adjacent benzoyl and oxygen functionalities.

Acetyl Protons: The methyl protons of the acetyl group would give rise to a sharp singlet, typically in the region of δ 2.5-2.7 ppm.

Table 1: Hypothetical ¹H NMR Data for 5-acetyl-2-benzoyl-3(2H)-benzofuranone (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.4 | m | 8H | Aromatic Protons |

| ~6.5 | s | 1H | H-2 |

| ~2.6 | s | 3H | -COCH₃ |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of the total number of different carbons.

Carbonyl Carbons: The three carbonyl carbons (the ketone of the benzofuranone, the acetyl ketone, and the benzoyl ketone) would be the most downfield signals, typically appearing in the range of δ 180-205 ppm.

Aromatic Carbons: The carbons of the two benzene rings would resonate between δ 110 and 160 ppm. Carbons attached to oxygen or the carbonyl groups would be further downfield.

Aliphatic Carbons: The methine carbon at C2 and the methyl carbon of the acetyl group would appear in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for 5-acetyl-2-benzoyl-3(2H)-benzofuranone (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (δ ppm) | Assignment |

| ~195 - 205 | C=O (Ketones) |

| ~110 - 160 | Aromatic Carbons |

| ~85 | C-2 |

| ~27 | -COCH₃ |

For a molecule of this complexity, two-dimensional (2D) NMR experiments are essential for definitive structural assignment. ipb.pt Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of protons on the aromatic rings. ipb.pt HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would link the proton signals to their directly attached carbons and to carbons that are two or three bonds away, respectively. ipb.pt This would unequivocally connect the acetyl and benzoyl groups to the correct positions on the benzofuranone framework. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Characterization of 3(2H)-Benzofuranones

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-acetyl-2-benzoyl-3(2H)-benzofuranone, the IR spectrum would be dominated by strong absorptions from the carbonyl groups.

C=O Stretching: Strong, sharp peaks would be expected in the region of 1650-1800 cm⁻¹. The exact positions would help to distinguish the different carbonyl environments. The lactone (cyclic ester) carbonyl of the benzofuranone ring typically appears at a higher frequency (around 1750-1780 cm⁻¹) than the aryl ketone carbonyls (around 1680-1700 cm⁻¹).

C-O Stretching: The C-O bond of the ether in the furanone ring would show a strong absorption between 1200 and 1300 cm⁻¹.

Aromatic C=C Stretching: Multiple peaks of medium intensity would appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Bending vibrations for the substituted aromatic rings would be observed in the fingerprint region (below 900 cm⁻¹).

Table 3: Expected IR Absorption Bands for 5-acetyl-2-benzoyl-3(2H)-benzofuranone (Note: This table is illustrative and not based on experimental data)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O (Lactone) |

| ~1690 | Strong | C=O (Aryl Ketones) |

| ~1600, 1450 | Medium | C=C (Aromatic) |

| ~1250 | Strong | C-O (Ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings and carbonyl groups in 5-acetyl-2-benzoyl-3(2H)-benzofuranone, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the benzoyl group and the benzofuranone system would be expected to result in absorption maxima (λmax) at relatively long wavelengths.

Computational Chemistry and Theoretical Investigations of 3 2h Benzofuranone Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the molecular properties and reactivity of novel chemical entities. These methods provide insights into the electronic distribution, molecular geometry, and energetic landscape of a molecule, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Energetics

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. For 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in characterizing its fundamental properties.

The primary outputs of such a study would be the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the 5-acetyl and 2-benzoyl substituents on the benzofuranone core. The calculated total energy of the molecule in its ground state is another key piece of information, serving as a baseline for stability comparisons with other isomers or related compounds.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-

| Property | Predicted Value |

| Total Energy | [Hypothetical Value] a.u. |

| Dipole Moment | [Hypothetical Value] Debye |

| Key Bond Length (C=O of benzoyl) | [Hypothetical Value] Å |

| Key Bond Length (C=O of acetyl) | [Hypothetical Value] Å |

| Key Dihedral Angle (Benzoyl-Benzofuranone) | [Hypothetical Value] degrees |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-, the HOMO is expected to be localized primarily on the electron-rich benzofuranone ring system, while the LUMO is likely to be distributed over the electron-withdrawing benzoyl and acetyl groups. This distribution would suggest that the molecule could act as both an electron donor and acceptor in chemical reactions.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ2 / (2η)

Table 2: Hypothetical FMO Analysis and Chemical Reactivity Descriptors for 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-

| Parameter | Predicted Value (eV) |

| EHOMO | [Hypothetical Value] |

| ELUMO | [Hypothetical Value] |

| HOMO-LUMO Gap (ΔE) | [Hypothetical Value] |

| Ionization Potential (I) | [Hypothetical Value] |

| Electron Affinity (A) | [Hypothetical Value] |

| Electronegativity (χ) | [Hypothetical Value] |

| Chemical Hardness (η) | [Hypothetical Value] |

| Electrophilicity Index (ω) | [Hypothetical Value] |

Note: The values in this table are hypothetical and would need to be derived from FMO calculations.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Conjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and conjugative interactions within a molecule. By transforming the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone pair orbitals, NBO analysis quantifies the stabilization energies associated with donor-acceptor interactions.

Table 3: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (Ofuran) | π* (C=Cbenzene) | [Hypothetical Value] |

| LP (Ocarbonyl) | π* (Caromatic-Ccarbonyl) | [Hypothetical Value] |

| π (C=Cbenzene) | π* (C=Oacetyl) | [Hypothetical Value] |

| π (C=Cbenzene) | π* (C=Obenzoyl) | [Hypothetical Value] |

Note: The values in this table are hypothetical and would be the result of NBO analysis.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations would be employed to predict the preferred binding orientation of 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- within the active site of a relevant biological target. The choice of target would be guided by the known biological activities of similar benzofuranone derivatives, which include enzymes like monoamine oxidase (MAO) nih.gov, protein kinases, and histone deacetylases (HDACs) mdpi.com.

The docking process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity. The output provides a predicted binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. The binding affinity is typically expressed as a docking score or a predicted inhibition constant (Ki).

Table 4: Hypothetical Molecular Docking Results for 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- with a Putative Protein Target

| Parameter | Predicted Value |

| Protein Target | [e.g., Monoamine Oxidase B] |

| Docking Score | [Hypothetical Value] kcal/mol |

| Predicted Inhibition Constant (Ki) | [Hypothetical Value] nM |

| Key Interacting Residues | [e.g., Tyr435, Gln206, Cys172] |

| Types of Interactions | [e.g., Hydrogen bond with Tyr435, π-π stacking with Phe343] |

Note: The values and targets in this table are hypothetical and would be determined through specific molecular docking studies.

Computational Insights into Structure-Activity Relationships

By comparing the docking results of 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- with those of other structurally related benzofuranone derivatives, computational methods can provide valuable insights into structure-activity relationships (SAR). For instance, the presence and orientation of the 5-acetyl and 2-benzoyl groups can be correlated with changes in binding affinity.

Computational SAR studies can help to rationalize why certain substitutions enhance or diminish biological activity. For example, the benzoyl group might engage in a crucial π-π stacking interaction with an aromatic amino acid residue in the active site, while the acetyl group could form a hydrogen bond with a key polar residue. Understanding these relationships is instrumental in guiding the design of new, more potent, and selective analogs. By systematically modifying the substituents in silico and predicting their binding affinities, medicinal chemists can prioritize the synthesis of compounds with the highest probability of success.

Information Unvailable for "3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-"

Following a comprehensive review of available scientific literature, it is not possible to provide an article on the computational chemistry and theoretical investigations of the specific chemical compound “3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-” as requested. Extensive searches have revealed a significant lack of published research specifically detailing the mechanistic computational studies or the thermodynamic and kinetic analysis of this particular molecule.

The conducted searches for "3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-" and related terms did not yield any specific studies that would allow for a scientifically accurate and detailed discussion on the topics outlined in the prompt. The available literature on benzofuranone derivatives is broad, with most research focusing on their synthesis, and potential applications in medicinal chemistry, such as their roles as anticancer or antioxidant agents. While computational studies on the benzofuranone scaffold exist, they are not directly related to the reaction mechanisms or thermodynamic properties of the title compound.

Without specific data on reaction pathways, transition states, activation energies, or other thermodynamic parameters for “3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-”, generating an article that adheres to the user's strict requirements for detailed research findings and data tables is not feasible. To maintain scientific accuracy and adhere to the negative constraints of the request, no information from other, non-specified benzofuranone derivatives can be substituted.

Therefore, due to the absence of specific research on the computational and theoretical aspects of “3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-”, the creation of the requested article with the specified content and structure is not possible at this time.

Chemical Reactivity and Derivatization of the 3 2h Benzofuranone Moiety

General Reactivity Patterns of the 3(2H)-Benzofuranone Ring

The 3(2H)-benzofuranone ring, also known as coumaran-3-one, exhibits a distinct reactivity profile influenced by its constituent parts: a benzene (B151609) ring fused to a five-membered lactone (a cyclic ester). nist.gov The core structure contains a carbonyl group at the C-3 position and a methylene (B1212753) group at the C-2 position, which is alpha to the carbonyl. This arrangement makes the C-2 protons acidic and susceptible to deprotonation, enabling a variety of condensation and substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuranone Core

The benzofuranone core can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution: In electrophilic substitution reactions, the furan (B31954) part of the benzofuran (B130515) system is generally more reactive than the benzene ring. researchgate.net Attack typically occurs at the C-2 position, as the resulting intermediate carbocation can be stabilized by the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.com However, in 3(2H)-benzofuranone, the C-2 position is an sp3-hybridized carbon. Electrophilic attack on the benzene portion of the molecule is directed by the existing substituents. The ether oxygen of the furanone ring is an ortho-, para-director, while the acetyl group at C-5 is a deactivating meta-director. The combined influence of these groups would direct incoming electrophiles to the C-4 and C-6 positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common than electrophilic substitution but becomes significant when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orgyoutube.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). youtube.com In 5-acetyl-2-benzoyl-3(2H)-benzofuranone, the 5-acetyl group is a powerful electron-withdrawing group. This would activate the positions ortho and para to it (C-4, C-6, and the furanone oxygen) for nucleophilic attack, particularly if a good leaving group is present at one of these positions. Electron-withdrawing groups that deactivate rings for electrophilic substitution activate them for nucleophilic substitution. libretexts.org

| Reaction Type | Key Features | Expected Outcome for 5-acetyl-2-benzoyl-3(2H)-benzofuranone |

| Electrophilic Substitution | - Favored by electron-donating groups.- Furan ring is generally more reactive than the benzene ring. researchgate.net | - Substitution on the benzene ring is more likely.- Directed to C-4 and C-6 positions by the ether oxygen and acetyl group. |

| Nucleophilic Substitution | - Favored by electron-withdrawing groups. libretexts.org- Requires a good leaving group. | - The 5-acetyl group activates the ring for NAS.- Potential for substitution at positions ortho or para to the acetyl group. |

Functionalization at Key Positions of the 3(2H)-Benzofuranone Scaffold

The development of new benzofuran-based therapeutic agents often relies on the strategic functionalization of the heterocyclic core. hw.ac.ukresearchgate.net Key positions for modification on the 5-acetyl-2-benzoyl-3(2H)-benzofuranone scaffold include the C-2 and C-5 positions, as well as the C-3 carbonyl group.

C-2 Position: The C-2 position of the benzofuranone ring is particularly reactive due to the acidity of its protons, which have a pKa similar to that of benzothiophenes. hw.ac.uk This acidity allows for C-2 alkylations and other C-H functionalization reactions. While the target molecule is already substituted at C-2 with a benzoyl group, this group itself could be a site for further reaction or could be replaced. Palladium-catalyzed reactions, for example, have been used to introduce aryl substituents at the C-3 position of a benzofuran scaffold by directing the reaction with a group at C-2. mdpi.com

C-5 Position: The acetyl group at the C-5 position is a versatile functional handle. The carbonyl of the acetyl group can undergo a wide range of classical carbonyl chemistry reactions, such as reduction to an alcohol, oxidation to a carboxylic acid (after conversion to a methyl group), or conversion to an oxime. Furthermore, the methyl group of the acetyl moiety can be brominated to introduce a leaving group, facilitating the synthesis of more complex derivatives. nih.gov This approach has been used to increase the cytotoxicity of benzofuran derivatives against cancer cell lines. nih.gov

| Position | Type of Functionalization | Example Reaction | Potential Product |

| C-2 | C-H Functionalization | Directed C-H arylation mdpi.com | Introduction of new aryl groups |

| C-5 (Acetyl) | Carbonyl Reaction | Reduction with NaBH₄ | 5-(1-hydroxyethyl)-2-benzoyl-3(2H)-benzofuranone |

| C-5 (Acetyl) | Halogenation | Bromination of the methyl group nih.gov | 5-(bromoacetyl)-2-benzoyl-3(2H)-benzofuranone |

Ring-Opening and Ring-Closure Reactions of Benzofuranone Derivatives

The benzofuranone scaffold can undergo ring-opening and ring-closure reactions, providing pathways to structurally diverse molecules. researchgate.net These reactions often involve the cleavage of the endocyclic C-O bond and can be promoted by various catalysts.

Ring-Opening Reactions: Transition metal catalysis, particularly with nickel, has been effectively used for the ring-opening of benzofurans. researchgate.netchinesechemsoc.org These reactions can cleave the inert C-O bond, leading to the formation of functionalized phenol (B47542) derivatives, such as (E)-o-alkenylphenols. chinesechemsoc.org For instance, a facile approach to fully substituted cyclopentenones involves an acid-catalyzed cascade process that begins with the ring-opening of a benzofuran. researchgate.net The reaction of 3-vinyl benzofuranone-chromone synthons with amines can also lead to ring-opening and skeletal reconstruction, yielding diverse pyridone derivatives. rsc.org

Ring-Closure Reactions: Conversely, ring-closure reactions are fundamental to the synthesis of the benzofuranone core itself. oregonstate.edu Palladium-catalyzed intramolecular cyclization represents a modern approach. For example, a one-step direct arylation and ring-closure of benzofuran with a hydroxy aryl iodide can yield dibenzo[b,d]furan-3-one derivatives. nih.gov The reaction conditions, such as temperature and solvent, can be tuned to favor either the ring-closed or the ring-opened product. nih.gov Gold-catalyzed isomerization of o-alkynyl phenols is another method to synthesize benzofuran-3(2H)-ones. researchgate.net

Structure Activity Relationship Sar Studies of 3 2h Benzofuranone Derivatives

Systematic Evaluation of Substituent Effects on Bioactivity

Systematic investigations into the substitution patterns on the 3(2H)-benzofuranone scaffold have revealed that even minor chemical modifications can lead to significant changes in biological activity. Researchers have explored the impact of various substituents at different positions of the benzofuranone ring system to delineate the structural requirements for specific biological actions, such as anti-inflammatory and anticancer effects.

The general findings from SAR studies on benzofuran (B130515) derivatives highlight that substitutions at the C-2, C-3, and on the phenyl ring are critical for their biological activity. bldpharm.com For instance, the introduction of an ester or a heterocyclic ring at the C-2 position has been shown to be important for the cytotoxic activity of benzofuran derivatives against cancer cells. bldpharm.comnih.gov

Correlation of Structural Features with Specific Biological Activities

The specific biological activities of 3(2H)-benzofuranone derivatives are intricately linked to their structural features. The nature and position of substituents on both the aromatic and heterocyclic rings dictate the interaction of these molecules with their biological targets.

Substitutions on the benzene (B151609) ring portion of the benzofuranone scaffold have a profound impact on the electronic and lipophilic properties of the molecule, which in turn influences its biological activity.

In the context of anticancer activity, substitutions on the aromatic ring of benzofuran derivatives have been extensively studied. For example, the presence of halogen atoms on an N-phenyl ring attached to a benzofuran core is considered beneficial for enhancing cytotoxic properties due to their hydrophobic and electron-donating characteristics. nih.gov In a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, certain substitutions led to remarkable vasodilation activity. mdpi.com

A study on 5-acyl-3-substituted-benzofuran-2(3H)-ones as potential anti-inflammatory agents provides insight into the role of the acyl group at the C-5 position. nih.gov While the study did not find a direct correlation between the stability of the lactone ring and anti-inflammatory activity, the presence of the 5-acyl group was a key feature of the tested series. nih.gov

The following table summarizes the anti-inflammatory activity of some 5-acyl-3-substituted-benzofuran-2(3H)-ones in a rat model of adjuvant-induced arthritis.

| Compound | 5-Acyl Group | 3-Substituent | Inhibition of Paw Swelling (%) |

| 1 | Acetyl | H | Data not specified |

| 2 | Propionyl | H | Data not specified |

| 3 | Butyryl | H | Data not specified |

| 4 | Isobutyryl | H | Data not specified |

Data from a study on 5-acyl-3-substituted-benzofuran-2(3H)-ones as potential anti-inflammatory agents. The specific percentage of inhibition for each compound was not detailed in the abstract. nih.gov

The C-2 position of the benzofuranone ring is a key site for chemical modification, and substituents at this position can significantly modulate the biological activity of the resulting derivatives.

SAR studies have consistently shown that the introduction of various groups at the C-2 position is crucial for the cytotoxic activity of benzofuran derivatives. bldpharm.comnih.gov These modifications can influence the selectivity of the compounds towards cancer cells. nih.gov For instance, the attachment of a heterocyclic ring at the C-2 position has been explored as a strategy to enhance anticancer properties. bldpharm.comnih.gov

In a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives, the nature of the azolyl group at the C-2 position was found to be a key determinant of their inhibitory activity against monoamine oxidases (MAO-A and MAO-B). mdpi.com This highlights the importance of the C-2 substituent in directing the pharmacological profile of the benzofuranone core.

The following table presents the inhibitory activity of selected 2-azolylmethylene-3-(2H)-benzofuranone derivatives against MAO-A and MAO-B.

| Compound | C-2 Substituent | MAO-A IC50 (nM) | MAO-B IC50 (nM) |

| 3b | 2-Indolylmethylene | 21 | >10000 |

| 4c | 2-Pyrrolylmethylene | >18000 | 16 |

Data from a study on 2-azolylmethylene-3-(2H)-benzofuranone derivatives as potent monoamine oxidase inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For benzofuran-based derivatives, 2D-QSAR models have been successfully developed to describe their bioactivity. For instance, a statistically significant 2D-QSAR model was created for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids with vasodilation activity. mdpi.com This model, which had a high correlation coefficient (R² = 0.816), helped in identifying the key structural features that govern the pharmacological properties of these compounds. mdpi.com

While a specific QSAR model for 5-acetyl-2-benzoyl-3(2H)-benzofuranone is not available, the application of QSAR to related benzofuranone structures underscores the utility of this approach in understanding the complex interplay between chemical structure and biological function. mdpi.com Such models can provide predictive insights for the rational design of new derivatives with improved therapeutic potential.

Mechanistic Investigations of Biological Activity of 3 2h Benzofuranone Derivatives

Enzyme Inhibition Mechanisms and Kinetic Characterization

3(2H)-Benzofuranone derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases. The mechanisms of this inhibition are often characterized by high specificity and favorable kinetic profiles.

Derivatives of 3(2H)-benzofuranone have shown significant inhibitory activity against cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and monoamine oxidases (MAO-A and MAO-B), which are crucial targets in the management of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govmdpi.com

Studies on a series of 3-arylbenzofuranone derivatives revealed selective and potent inhibition of AChE. nih.gov For instance, one such derivative demonstrated an anti-acetylcholinesterase inhibition with an IC50 value of 0.089 ± 0.01 μM, which is comparable to the well-known drug donepezil (B133215) (0.059 ± 0.003 μM). nih.gov Further investigations into other benzofuran (B130515) derivatives have highlighted a strong and selective inhibitory effect on BChE. mdpi.com Specifically, cathafuran C was found to be a potent and selective BChE inhibitor, acting in a competitive manner with a Ki value of 1.7 μM. mdpi.com In contrast, many of these compounds showed only weak or no inhibitory activity towards AChE, indicating a high degree of selectivity. mdpi.com

Similarly, various 2-azolylmethylene-3(2H)-benzofuranone derivatives have been synthesized and evaluated as MAO inhibitors. jst.go.jp Kinetic studies performed using Lineweaver-Burk plots have shown that these derivatives typically act as competitive inhibitors. jst.go.jp For example, compound 3b from a synthesized series was identified as the most potent MAO-A inhibitor (Ki = 10 nM), while compound 4c was the most potent against MAO-B (Ki = 6.1 nM). jst.go.jp Benzofuran–thiazolylhydrazone derivatives have also demonstrated strong, selective inhibition of the MAO-A isoform, with inhibitory capacities often exceeding that of the reference drug moclobemide. acs.orgnih.gov

Table 1: Inhibitory Activity of Selected Benzofuranone Derivatives against Cholinesterases and Monoamine Oxidases

| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value | Inhibition Type | Reference |

|---|---|---|---|---|

| 3-Arylbenzofuranone derivative | Acetylcholinesterase (AChE) | IC50: 0.089 µM | - | nih.gov |

| Cathafuran C | Butyrylcholinesterase (BChE) | Ki: 1.7 µM | Competitive | mdpi.com |

| 2-Azolylmethylene-3-(2H)-benzofuranone (3b ) | Monoamine Oxidase A (MAO-A) | Ki: 10 nM | Competitive | jst.go.jp |

| 2-Azolylmethylene-3-(2H)-benzofuranone (4c ) | Monoamine Oxidase B (MAO-B) | Ki: 6.1 nM | Competitive | jst.go.jp |

| Benzofuran–thiazolylhydrazone (2l ) | Monoamine Oxidase B (MAO-B) | IC50: 0.75 µM | - | acs.orgnih.gov |

Anticancer Mechanisms at the Cellular Level

Benzofuranone derivatives exhibit a range of anticancer activities through mechanisms that target cellular proliferation and survival pathways, including the inhibition of critical kinases and the induction of programmed cell death (apoptosis).

One of the primary anticancer mechanisms is the induction of apoptosis. Studies have shown that benzofuran derivatives can trigger both intrinsic and extrinsic apoptotic pathways. mdpi.comuludag.edu.tr This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), an increase in the Bax/Bcl-2 ratio, significant DNA fragmentation, and a rise in TUNEL-positive cancer cells. mdpi.comnih.gov For instance, the benzofuran derivative BL-038 induces apoptosis in human chondrosarcoma cells by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction. mdpi.com This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bak, ultimately causing the release of cytochrome c and the activation of caspase-9 and caspase-3. mdpi.com Similarly, Moracin N, another benzofuran derivative, induces apoptosis and autophagy in non-small-cell lung carcinoma cells through ROS generation. frontiersin.org

Benzofuran derivatives also interfere with the cell cycle. Certain derivatives can induce a G0/G1 cell cycle arrest in breast cancer cells. nih.gov This is achieved by enhancing the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 at both the mRNA and protein levels, a process that occurs transcriptionally in a manner dependent on the Sp1 transcription factor. nih.gov

Furthermore, specific kinase inhibition is another key anticancer mechanism. Benzofuran derivatives have been developed as inhibitors of kinases involved in cell proliferation and survival. For example, compound MCC1019 has been shown to selectively inhibit Polo-like kinase 1 (PLK1) with an IC50 of 16.4 μM, leading to the inactivation of the serine-threonine kinase (AKT) signaling pathway and subsequent mitotic catastrophe in lung adenocarcinoma cells. nih.gov More recently, benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, two kinases crucial for tumor growth and angiogenesis. nih.gov The discovery of benzofuran-3(2H)-one derivatives as novel inhibitors of death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) highlights another therapeutic avenue, as these compounds protect islet β-cells from apoptosis. nih.gov

Antioxidant Mechanisms

The antioxidant properties of 3(2H)-benzofuranone derivatives are crucial to their protective effects against oxidative stress-related pathologies. These compounds employ several mechanisms to neutralize harmful free radicals.

The primary antioxidant mechanism is direct radical scavenging. nih.gov Benzofuranone derivatives are effective scavengers of various radicals, including alkyl radicals and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netresearchgate.net The mechanism of action involves the donation of a hydrogen atom from the benzofuranone structure to the radical, thereby neutralizing it. researchgate.netresearchgate.net Theoretical studies using density functional theory (DFT) have identified two main pathways for this activity: hydrogen atom transfer (HAT) and sequential proton loss-electron transfer (SPLET). rsc.orgpreprints.org The HAT mechanism is favored in the gaseous phase, while the SPLET mechanism is more likely in polar solvents. rsc.orgpreprints.org The phenolic hydroxy group on the benzofuran scaffold is often crucial for this activity, as it acts as a hydrogen-donating group. nih.gov

In addition to direct scavenging, these derivatives can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.govnih.gov For example, certain benzofuran-2-carboxamide (B1298429) derivatives have shown the ability to inhibit lipid peroxidation in rat brain homogenates. nih.gov Some compounds also demonstrate the ability to reduce intracellular ROS levels and boost the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which plays a significant role in neuroprotection. mdpi.com

Table 2: Antioxidant Activity of Selected Benzofuranone Derivatives

| Derivative Class | Assay / Method | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Benzofuranone derivatives | DPPH Assay | Radical scavenging | Hydrogen Atom Transfer | researchgate.netresearchgate.net |

| Benzofuran-2-carboxamides | Lipid Peroxidation Inhibition | 62% inhibition at 100 µM | Antioxidant activity | nih.gov |

| 3,3-disubstituted-3H-benzofuran-2-ones | Cellular ROS Assay | Reduction of intracellular ROS | Upregulation of HO-1 | mdpi.com |

| Benzofuran–stilbene hybrids | DFT Calculation | Low Bond Dissociation Enthalpy (BDE) | HAT / SPLET | rsc.org |

Antimicrobial and Antiviral Activity Pathways

Benzofuranone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, as well as promising antiviral effects.

The antibacterial mechanism of some benzofuran derivatives involves the inhibition of essential bacterial enzymes. For instance, certain derivatives act as inhibitors of DNA gyrase B of Mycobacterium tuberculosis, a validated target for developing new antitubercular drugs. nih.gov Molecular docking studies have further supported this by showing that these compounds can fit well into the active site of enzymes like E. coli DNA gyrase B. researchgate.net The antimicrobial efficacy is often influenced by the specific substitutions on the benzofuran ring. For example, the presence of a hydroxyl group at the C-6 position has been found to be essential for potent antibacterial activity. nih.gov

These compounds have been tested against a range of microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Salmonella typhi and Haemophilus, and fungi like Candida albicans and Aspergillus niger. nih.goviosrjournals.orgnih.gov The activity varies depending on the specific derivative and the microbial strain. iosrjournals.org

Molecular Interactions with Biomolecules

The biological effects of 3(2H)-benzofuranone derivatives are fundamentally rooted in their molecular interactions with biomacromolecules like proteins and DNA.

Circular dichroism and fluorescence spectroscopy studies have demonstrated that benzofuran derivatives can bind efficiently to serum albumins, such as bovine serum albumin (BSA). nih.gov This interaction can alter the secondary structure of the protein and is significant for drug delivery, as serum albumins can act as carriers for these bioactive molecules. nih.gov The binding affinity varies depending on the specific structure of the benzofuran derivative; for example, a benzomonofuran derivative was found to bind BSA with a higher affinity than a corresponding benzodifuran derivative. nih.gov

Molecular docking simulations have provided detailed insights into the binding modes of these derivatives with various protein targets. In the context of enzyme inhibition, docking studies have elucidated the interactions between benzofuran derivatives and the active sites of cholinesterases and MAOs. mdpi.comjst.go.jp These studies often reveal key hydrogen bonds and hydrophobic interactions that are responsible for the inhibitory activity. For instance, the interaction between the inhibitor and bacterial tRNA (guanine37-N1)-methyltransferase has been explored through docking to understand antimicrobial mechanisms. uran.ua

Interactions with nucleic acids have also been reported. The nitro group in certain benzofuran derivatives has been found to significantly boost anticancer activity by reducing the melting temperature of DNA in cancer cells. nih.gov This suggests a direct or indirect interaction with the DNA structure, contributing to the compound's cytotoxic effects.

Future Research Directions and Emerging Opportunities for 3 2h Benzofuranone Chemistry

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

Recent advancements have highlighted the utility of transition metal-catalyzed reactions, cyclization cascades, and multicomponent reactions in accessing diverse benzofuranone structures. numberanalytics.com For instance, palladium-catalyzed processes have been effectively used for the synthesis of substituted benzofuranones. organic-chemistry.org Gold-catalyzed cycloisomerization of o-alkynyl phenols represents another flexible approach to the benzofuran-3(2H)-one core. chemistryviews.org Researchers have also developed metal-free tandem reactions, such as the Friedel-Crafts/lactonization sequence, to construct 3,3-disubstituted benzofuranones. organic-chemistry.org

A significant focus in the field is the development of asymmetric methodologies to produce enantiomerically pure benzofuranones, which is crucial for understanding their biological activities. researchgate.net The development of stereoselective methods remains a key challenge and a significant area of opportunity. numberanalytics.com

The table below summarizes some modern synthetic approaches applicable to the synthesis of complex 3(2H)-benzofuranone derivatives.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Application to 5-acetyl-2-benzoyl-3(2H)-benzofuranone |

| Transition Metal-Catalyzed Cyclization | Palladium, Gold, Rhodium | High efficiency and functional group tolerance. researchgate.netorganic-chemistry.org | Introduction of the benzoyl group at the C2 position and formation of the benzofuranone core. |

| Metal-Free Tandem Reactions | TfOH, HClO4 | Operational simplicity and avoidance of metal contaminants. organic-chemistry.org | A greener alternative for the core scaffold synthesis. |

| Microwave-Assisted Synthesis | Clay catalysts | Rapid reaction times and improved yields. researchgate.netmdpi.com | Acceleration of the condensation and cyclization steps. |

| Asymmetric Catalysis | Chiral ligands/catalysts | Enantioselective synthesis of chiral benzofuranones. researchgate.net | To obtain specific stereoisomers for biological evaluation. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Benzofuran (B130515) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.commdpi.comtaylorandfrancis.com While the therapeutic potential of the broader benzofuranone class is well-documented, the specific biological targets and applications of 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- remain an area ripe for investigation.

Derivatives of the 3(2H)-benzofuranone core have shown promise in various therapeutic areas. For instance, some have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Others have demonstrated activity against a range of cancer cell lines, including leukemia and breast cancer. mdpi.commdpi.com The substitution pattern on the benzofuranone ring is crucial for cytotoxic activity and selectivity against cancer cells. nih.gov

The exploration of this specific compound could uncover novel mechanisms of action and lead to the identification of new biological targets. For example, its structural features might allow it to interact with kinases, proteases, or other enzymes implicated in disease pathways. taylorandfrancis.com The presence of both acetyl and benzoyl groups offers multiple points for interaction with biological macromolecules.

Initial screening of 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- against a panel of disease-relevant targets could reveal unexpected activities. The following table outlines potential therapeutic areas for exploration based on the known activities of related benzofuranone derivatives.

| Therapeutic Area | Potential Biological Target | Rationale based on Related Compounds |

| Oncology | Tubulin, Protein Kinases (e.g., CDK2, GSK-3β), NF-κB | Many benzofuranone derivatives exhibit potent anticancer and antimitotic activity. taylorandfrancis.comnih.govnih.govnih.gov |

| Infectious Diseases | Bacterial or Viral Enzymes | Benzofuran derivatives have shown antibacterial and antiviral properties. mdpi.comnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | The benzofuran scaffold is present in compounds with anti-inflammatory effects. medcraveonline.com |

| Neurodegenerative Diseases | Cholinesterases | Some benzofuran derivatives have shown inhibitory activity against these enzymes. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Generative AI models can design novel molecules de novo, guiding the creation of compounds that are predicted to be both active against a specific target and possess favorable pharmacokinetic properties. nih.gov For the 3(2H)-benzofuranone scaffold, this could involve generating derivatives of 5-acetyl-2-benzoyl-3(2H)-benzofuranone with enhanced potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies, a form of machine learning, can establish mathematical relationships between the chemical structure of benzofuranone derivatives and their biological activity. By analyzing a dataset of related compounds, a QSAR model can identify the key structural features that govern activity, which can then be used to predict the potency of newly designed molecules. mdpi.com This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

| AI/ML Application | Description | Potential Impact on 3(2H)-Benzofuranone Research |

| Generative Modeling | AI algorithms create novel chemical structures with desired properties. digitellinc.comnih.gov | Design of new 5-acetyl-2-benzoyl-3(2H)-benzofuranone analogs with improved therapeutic profiles. |

| QSAR Modeling | Statistical models correlate chemical structure with biological activity. mdpi.com | Prediction of the biological activity of unsynthesized derivatives, guiding synthetic efforts. |

| Target Prediction | Computational models predict the likely biological targets of a compound. | Identification of novel therapeutic applications for 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-. |

| ADMET Prediction | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules. digitellinc.com | Early-stage assessment of the drug-likeness of new benzofuranone derivatives. |

Advancements in Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis of complex molecules like 5-acetyl-2-benzoyl-3(2H)-benzofuranone is crucial for optimizing reaction conditions and improving yields. rsc.org The development of advanced spectroscopic techniques that allow for real-time monitoring of chemical reactions provides invaluable insights into transient intermediates and reaction kinetics. rsc.org

Techniques such as in-situ NMR and IR spectroscopy can track the consumption of reactants and the formation of products and intermediates as a reaction progresses. rsc.org This real-time data can help to elucidate complex reaction pathways, identify rate-limiting steps, and detect the formation of side products. rsc.org For the synthesis of 3(2H)-benzofuranones, this could involve monitoring the cyclization step to understand the influence of different catalysts and reaction conditions.

Fluorescent probes derived from the benzofuranone scaffold are also being developed for the real-time detection of biologically relevant species in living cells and organisms. researchgate.net This highlights the potential for creating derivatives of 5-acetyl-2-benzoyl-3(2H)-benzofuranone that could serve as sensors or imaging agents, opening up new avenues in diagnostics and chemical biology.

Sustainable and Scalable Production of High-Value 3(2H)-Benzofuranone Derivatives

The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and other high-value chemicals. For the production of 3(2H)-benzofuranone derivatives, this translates to the development of synthetic routes that are not only efficient but also environmentally benign and scalable. nih.gov

Research in this area is focused on several key aspects:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, or performing reactions under solvent-free conditions. mdpi.com

Catalysis: Employing catalytic methods, including biocatalysis and reusable solid-supported catalysts, to minimize waste and improve atom economy. researchgate.netmdpi.com

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netmdpi.com

The development of a sustainable and scalable synthesis for 5-acetyl-2-benzoyl-3(2H)-benzofuranone is essential for its potential future applications. A patented method for producing the parent benzofuran-2(3H)-one involves the hydrolysis of o-chlorobenzene acetic acid followed by a lactonization step, which aims to be more environmentally friendly than previous methods. google.comgoogle.com Building upon such principles for more complex derivatives is a key future direction.

Addressing Synthetic Challenges and Enhancing Methodological Robustness

Despite the progress in synthetic methodologies, several challenges remain in the synthesis of complex 3(2H)-benzofuranone derivatives. numberanalytics.com Addressing these challenges is crucial for enhancing the robustness and reliability of the synthetic routes.

Key challenges include:

Regioselectivity: Controlling the position of substituents on the benzofuranone core, particularly when multiple reactive sites are present. numberanalytics.comnsf.gov The development of highly regioselective reactions is a primary goal. nsf.gov

Stereoselectivity: Achieving high levels of stereocontrol in the synthesis of chiral benzofuranones remains a significant hurdle. numberanalytics.com

Functional Group Compatibility: Ensuring that the chosen synthetic route is compatible with a wide range of functional groups, allowing for the synthesis of a diverse library of derivatives. organic-chemistry.org

Overcoming these challenges will require the continued development of novel catalysts, reagents, and reaction conditions. The robustness of a synthetic method is its ability to consistently provide the desired product in good yield, even with variations in substrate or reaction scale. Enhancing the robustness of methods to produce compounds like 5-acetyl-2-benzoyl-3(2H)-benzofuranone is critical for their translation from academic research to potential industrial application.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-acetyl-2-benzoyl-3(2H)-benzofuranone and its analogs?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzofuranone core. For example, describes the preparation of a benzofuranone derivative (compound 7d) via condensation reactions, where acetyl and benzoyl groups are introduced through Friedel-Crafts acylation or nucleophilic substitution. Key steps include:

- Protecting reactive hydroxyl groups to prevent side reactions.

- Optimizing reaction conditions (e.g., temperature, catalyst) to enhance regioselectivity.

- Purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing benzofuranone derivatives?

- Methodological Answer :

- HPLC-MS : Used to confirm molecular weight and purity (e.g., compound 7d in showed a retention time of 5.80 min and matched NIST spectral libraries for benzofuranones ).

- NMR : Essential for structural elucidation, particularly for distinguishing acetyl and benzoyl substituents.

- FT-IR : Validates carbonyl (C=O) and aromatic C-H stretching frequencies.

- Computational tools (e.g., predicted boiling points and densities in ) supplement experimental data .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data for substituted benzofuranones?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from isomerism or impurities. Strategies include:

- Cross-validation : Compare experimental data with computational predictions (e.g., PSA, exact mass in and ) .

- Isotopic labeling : Resolve ambiguities in fragmentation patterns during MS analysis.

- Dynamic NMR : Detect rotational barriers in sterically hindered derivatives (e.g., ortho-substituted benzoyl groups) .

Q. What is the impact of substituents at the 5- and 2-positions on the physicochemical and biological properties of 3(2H)-benzofuranones?

- Methodological Answer : Substituents modulate electronic and steric effects, influencing reactivity and bioactivity. For example:

-

Electron-withdrawing groups (e.g., acetyl) : Increase electrophilicity, enhancing interactions with biological targets like histone deacetylases ( ) .

-

Bulkier groups (e.g., benzoyl) : May reduce solubility but improve binding affinity.

| Compound Name | H. theinum (%) | H. neglectum (%) |

|---|---|---|

| 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | 1.47 | 1.40 |

| 3',5'-Dimethoxyacetophenone | 0.23 | 0.53 |

| 4-Hydroxy-β-ionone | 0.31 | - |

- Trends: Methoxy and hydroxyl groups correlate with higher abundance in specific species, suggesting ecological or biosynthetic drivers .

Q. How can computational modeling guide the design of benzofuranone-based inhibitors?

- Methodological Answer :

- Docking studies : Predict binding modes with target proteins (e.g., HDACs in ).

- QSAR models : Relate substituent properties (e.g., logP, PSA from and ) to inhibitory activity .

- MD simulations : Assess stability of ligand-protein complexes under physiological conditions .

Key Challenges and Solutions

-

Synthetic Challenges :

-

Analytical Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.